molecular formula C11H10N2O2 B1314458 1-(2-methyl-5-nitrophenyl)-1H-pyrrole CAS No. 94009-16-2

1-(2-methyl-5-nitrophenyl)-1H-pyrrole

Cat. No. B1314458
CAS RN: 94009-16-2
M. Wt: 202.21 g/mol
InChI Key: FJBOAUNBXJQBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrole derivative. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. The 2-methyl-5-nitrophenyl group attached to the pyrrole ring suggests that this compound may have interesting chemical properties due to the electron-donating methyl group and the electron-withdrawing nitro group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the addition of the 2-methyl-5-nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The 2-methyl-5-nitrophenyl group would add additional complexity to the molecule’s structure .


Chemical Reactions Analysis

As a pyrrole derivative, this compound would likely participate in electrophilic substitution reactions. The presence of the nitro group might make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrrole derivatives are relatively stable due to the aromaticity of the pyrrole ring. The presence of the nitro group might make the compound more polar .

Scientific Research Applications

Electrochromic Materials

  • Synthesis and Electrochromic Device Applications : A study by Variş et al. (2006) synthesized a mixture of isomers, including 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives, and explored their use in electrochromic devices. The polymers produced showed potential for applications in electrochromic materials due to their distinct color-changing properties when subjected to electrical stimuli (Variş et al., 2006).

Synthesis of New Compounds

  • Creation of Novel Pyrrole Derivatives : Research by Kimbaris and Varvounis (2000) focused on the reduction of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives, leading to the synthesis of new pyrrole-based compounds. This work contributes to the development of new chemicals with potential applications in various fields (Kimbaris & Varvounis, 2000).

Potential Antimicrobial Agents

  • Biological Evaluation for Antimicrobial Activity : A 2021 study by Shaikh et al. synthesized novel pyrrole derivatives, including 1-(2-methyl-5-nitrophenyl)-1H-pyrrole, and evaluated their antimicrobial properties. The results suggested these compounds could be potential candidates for antimicrobial drugs with fewer side effects (Shaikh et al., 2021).

Nonlinear Optical Materials

  • Application in Nonlinear Optical Crystals : Kwon et al. (2008) synthesized a series of organic nonlinear optical crystals based on pyrrole, including 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives. These crystals showed potential for use in optoelectronic devices due to their large macroscopic nonlinearity (Kwon et al., 2008).

Corrosion Inhibition

  • Inhibitors for Carbon Steel Corrosion : Zarrouk et al. (2015) investigated 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives as corrosion inhibitors for carbon steel. Their study indicated that these compounds are effective in reducing corrosion, particularly in hydrochloric acid environments (Zarrouk et al., 2015).

Fluorescence Sensors

  • Turn-On Fluorescence Sensor for Iodide Detection : A 2014 study by Nabavi and Alizadeh developed a novel oligopyrrole derivative based on 1-(2-methyl-5-nitrophenyl)-1H-pyrrole for iodide ion detection. This sensor showed high sensitivity and selectivity, making it suitable for real-world applications (Nabavi & Alizadeh, 2014).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-9-4-5-10(13(14)15)8-11(9)12-6-2-3-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBOAUNBXJQBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538039
Record name 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-5-nitrophenyl)-1H-pyrrole

CAS RN

94009-16-2
Record name 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.